molecular formula C14H13NO7 B1677919 Narciclasine CAS No. 29477-83-6

Narciclasine

Cat. No. B1677919
CAS RN: 29477-83-6
M. Wt: 307.25 g/mol
InChI Key: LZAZURSABQIKGB-AEKGRLRDSA-N
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Description

Narciclasine is a toxic alkaloid found in various Amaryllidaceae species . It is also known as lycoricidinol and is an isocarbostyril alkaloid . It has been shown to possess potent anticancer activity against tumors of the brain, skin, and breast .


Synthesis Analysis

The total synthesis of Narciclasine is enabled by an arenophile-mediated dearomative dihydroxylation of bromobenzene. Subsequent transpositive Suzuki coupling and cycloreversion deliver a key biaryl dihydrodiol intermediate, which is rapidly converted into lycoricidine through site-selective syn-1,4-hydroxyamination and deprotection .


Molecular Structure Analysis

Narciclasine has a molecular formula of C14H13NO7 . It has been found to inhibit topoisomerase I (topo I) activity and reverse its unwinding effect on p-HOT DNA substrate .


Chemical Reactions Analysis

Narciclasine displays preferential cytotoxicity towards primary effusion lymphoma (PEL) at low nanomolar concentrations . It has been shown to inhibit keratinocyte proliferation and reduce the recruitment of immune cells in the skin by inhibiting psoriasis-associated inflammatory mediators .


Physical And Chemical Properties Analysis

Narciclasine has a molecular weight of 307.26 g/mol . It is a white to off-white powder with a melting point of 246 ºC .

Scientific Research Applications

Anticancer Properties

Narciclasine exhibits potent antitumor effects across various cancer cell types, including brain tumors, by impairing the organization of the actin cytoskeleton at concentrations not cytotoxic to normal cells. It has shown higher in vivo antitumor activity in human orthotopic glioma models, suggesting its potential to combat brain tumors (Ingrassia et al., 2009). Its discovery in 1967 highlighted its antimitotic substance isolated from Narcissus bulbs, demonstrating significant antitumor activity (Ceriotti, 1967).

Anti-Inflammatory and Antioxidant Actions

Narciclasine has been proven to exert profound anti-inflammatory actions in vivo, reducing leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain in a murine peritonitis model. It effectively inhibits the interaction of leukocytes with endothelial cells by blocking endothelial activation processes (Stark et al., 2019).

Modulation of the Cytoskeleton and Cell Cycle

Narciclasine has been shown to modulate cell proliferation, morphology, and actin cytoskeleton organization, targeting the Rho/Rho kinase/LIM kinase/cofilin pathway, which significantly increases survival in human glioblastoma models. This suggests narciclasine as a powerful new weapon against glioblastoma multiforme and other malignancies characterized by cell motility and resistance to apoptosis (Lefranc et al., 2009).

DNA Damage Induction

Investigations into narciclasine's mechanisms reveal its capacity to induce programmed cell death (PCD) in plant cells through oxidative stress and mitochondrial dysfunctions. This action involves the production of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential, suggesting a role for narciclasine in inducing PCD via oxidative stress accumulation (Lu et al., 2012).

Safety And Hazards

Narciclasine may cause genetic defects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZURSABQIKGB-AEKGRLRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183677
Record name Narciclasine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narciclasine

CAS RN

29477-83-6
Record name Narciclasine
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Record name Narciclasine
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Record name Narciclasine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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